molecular formula C20H18ClNO3 B2677635 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide CAS No. 940996-94-1

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide

Cat. No. B2677635
M. Wt: 355.82
InChI Key: NJPHLEHYFUZECI-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide, also known as CMF-019, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMF-019 is a furan-based compound that has been synthesized using various methods, and it has been found to exhibit promising biological activity.

Scientific Research Applications

    Specific Scientific Field

    The research was conducted in the field of Chemistry, specifically focusing on Quantum Mechanical Calculation, Vibrational Band Analysis, Prediction of Activity Spectra, and Molecular Docking .

    Summary of the Application

    The compound was synthesized and characterized using various techniques such as 1H NMR, 13C NMR, FT-IR, and elemental analysis. Density Functional Theory (DFT) studies were also conducted .

    Methods of Application or Experimental Procedures

    The optimized geometry of the compound in the ground state was obtained using DFT with the B3LYP/6-31++G (d,p). The experimental and theoretical vibrational frequencies of the compound were compared. The quantum chemical parameters were estimated theoretically .

    Results or Outcomes

    According to the Prediction of Activity Spectra (PASS) results, the molecular docking studies of the compound for rhinovirus B14, diabetic neuropathy treatment (PPAR-gamma protein), phobic disorders treatment (NSS Homolog protein), antidyskinetic (adenosine A2A protein), and picornavirus (enterovirus 71) protein were implemented .

properties

IUPAC Name

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-3-24-17-10-8-16(9-11-17)22-20(23)18-12-19(25-13(18)2)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPHLEHYFUZECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide

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